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Compound of Interest

2-
Compound Name: [(METHYLAMINO)METHYL]JPYRI
DINE
Cat. No.: B151154
\ v

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 2-[(methylamino)methyl]pyridine. The information herein is intended to
support researchers in the identification, characterization, and quality control of this molecule.

Disclaimer: As of the last update, publicly accessible, experimentally verified spectroscopic
data for 2-[(methylamino)methyl]pyridine is not available. The data presented in the following
tables are predicted or expected values based on established principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for
analogous chemical structures.

Predicted Spectroscopic Data

The structural formula of 2-[(methylamino)methyl]pyridine is presented below, with atoms
numbered for reference in the NMR data tables.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The predicted chemical shifts are influenced by the electron-withdrawing nature of
the pyridine ring and the nitrogen atoms.

Table 1: Predicted *H and 3C NMR Spectroscopic Data for 2-[(methylamino)methyl]pyridine

1H NMR (Predicted) 13C NMR (Predicted)

Assignment Chemical Shift (3, Assignment Chemical Shift (3,
ppm) ppm)

H-6 8.5-8.6 C-2 158 - 160

H-4 7.6-7.8 C-6 148 - 150

H-3 72-74 C-4 135 - 137

H-5 71-7.3 C-5 121-123

H-7 (CH2) 3.8-4.0 C-3 120 - 122

H-8 (CHs) 24-26 C-7 (CH2) 55 - 58

N-H 1.8 - 2.5 (broad) C-8 (CHs) 33-36

Predicted spectra are referenced to TMS in a solvent like CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the
vibrations of its chemical bonds.

Table 2: Expected Key IR Absorption Bands for 2-[(methylamino)methyl]pyridine
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Wavenumber (cm~1)  Vibrational Mode Functional Group Intensity
3350 - 3310 N-H stretch Secondary Amine Weak to Medium
3100 - 3000 C-H stretch Aromatic C-H Medium
2950 - 2850 C-H stretch desinaieail e Medium
CHs)
1600 - 1580 C=C and C=N stretch Pyridine Ring Strong
1480 - 1430 C=C and C=N stretch Pyridine Ring Strong
1250 - 1020 C-N stretch Aliphatic Amine Medium
910 - 665 N-H wag Secondary Amine Strong, Broad
780 - 740 C-H out-of-plane bend  Aromatic C-H Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in structural confirmation. The molecular weight of 2-
[(methylamino)methyl]pyridine (C7H10N2) is 122.17 g/mol .

Table 3: Anticipated Mass Spectrum Fragmentation for 2-[(methylamino)methyl]pyridine

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b151154?utm_src=pdf-body
https://www.benchchem.com/product/b151154?utm_src=pdf-body
https://www.benchchem.com/product/b151154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

m/z Value Proposed Fragment Fragmentation Pathway
122 [C7H10N2]* Molecular lon (M*")

Loss of H radical from the
121 [C7HaN2]*

methylene group

a-cleavage, loss of CHsN
93 [CsHaNCHz]* _

radical

Benzylic cleavage, loss of
92 [CeHsN]* )

CHsNH radical
78 [CsHaN]* Pyridine ring fragment

a-cleavage, loss of pyridyl
44 [CH3sNHCHz]*

radical

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.
These are generalized protocols suitable for a liquid amine sample like 2-
[(methylamino)methyl]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of the purified liquid sample.

[e]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube.

[e]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate
chemical shift referencing (0O ppm).

[e]

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

o Data Acquisition:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b151154?utm_src=pdf-body
https://www.benchchem.com/product/b151154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400
MHz or higher.

o Insert the sample into the spectrometer and lock the field frequency using the deuterium
signal from the solvent.

o Perform shimming to optimize the magnetic field homogeneity, aiming for sharp,
symmetrical peaks.

o For *H NMR, acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.

o For 3C NMR, acquire a larger number of scans (e.g., 1024 or more) with a relaxation
delay of 2-5 seconds to achieve an adequate signal-to-noise ratio, utilizing proton
decoupling.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data
from the time domain to the frequency domain.

o Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
o Apply a baseline correction to obtain a flat baseline across the spectrum.
o Integrate the signals in the *H NMR spectrum to determine the relative ratios of protons.

o Reference the spectrum by setting the TMS peak to 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is
ideal for liquid samples.

e Sample Preparation & Instrument Setup:

o No specific sample preparation is needed for a liquid sample.
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o Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a soft
tissue dampened with a volatile solvent like isopropanol, then allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove interference from atmospheric CO2z and water vapor.

o Data Acquisition:

o Place a single drop of the 2-[(methylamino)methyl]pyridine liquid directly onto the
center of the ATR crystal.

o Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400
cm~* with a resolution of 4 cm~1.

» Data Processing:

o The instrument software will automatically perform the background subtraction.

o Identify and label the wavenumbers of significant absorption peaks in the spectrum.
Electrospray lonization Mass Spectrometry (ESI-MS)
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1-10 ug/mL) in a suitable solvent
system, such as a mixture of methanol or acetonitrile with water.

o A small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the solvent to

promote protonation and enhance signal in positive ion mode.
o Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min)

using a syringe pump.

o Operate the mass spectrometer in positive ion mode.
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o Optimize key ESI source parameters, including the capillary voltage (typically +3 to +5
kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a
stable and strong signal for the protonated molecule [M+H]*.

o Acquire data over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300) to observe the
molecular ion and potential fragment ions.

» Data Processing:

o Analyze the resulting mass spectrum to identify the peak corresponding to the protonated
molecular ion ([C7H10N2 + H]* at m/z 123.17).

o If fragmentation is induced (e.g., via in-source collision-induced dissociation), identify the
m/z values of the major fragment ions and propose their structures.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly
synthesized compound like 2-[(methylamino)methyl]pyridine.

Spectroscopic Analysis

g Mass Spectrometry

Synthesis & Purification Data Interpretation & Reporting

: Purification \ N : : . o
(Compound Symhesls)—b((ebgw Chromatography, Dlst\\lat\on)) L R Spectroscopy Data Analysis & Interpretation Final Report / Publication

>

g

NMR Spectroscopy
1, 5

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.
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Available at: [https://www.benchchem.com/product/b151154#2-methylamino-methyl-pyridine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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